molecular formula C12H9BrO2 B100112 Methyl 3-bromonaphthalene-1-carboxylate CAS No. 16650-63-8

Methyl 3-bromonaphthalene-1-carboxylate

Cat. No. B100112
CAS RN: 16650-63-8
M. Wt: 265.1 g/mol
InChI Key: BAIYNFZNNISXSV-UHFFFAOYSA-N
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Description

Methyl 3-bromonaphthalene-1-carboxylate is a chemical compound that is part of the broader class of bromonaphthalenes. These compounds are characterized by a naphthalene core structure with a bromine atom and a carboxylate ester group attached to it. The presence of the bromine atom makes these compounds useful for various chemical transformations due to its reactivity.

Synthesis Analysis

The synthesis of bromonaphthalenes can be achieved through Diels-Alder reactions, as demonstrated in the synthesis of 1-bromo-8-methylnaphthalene and 1-bromo-5-methylnaphthalene . These compounds were obtained by reacting 2-methylfuran with 3-bromobenzyne, followed by deoxygenation steps to yield the desired bromonaphthalenes. Although the specific synthesis of methyl 3-bromonaphthalene-1-carboxylate is not detailed in the provided papers, similar synthetic strategies involving halogenation and esterification could be employed.

Molecular Structure Analysis

While the molecular structure of methyl 3-bromonaphthalene-1-carboxylate is not directly analyzed in the provided papers, related compounds have been studied. For instance, the crystal structure of 5-methyl-1-(1-naphthyl)-1,2,3-triazol-4-carboxyl acid was determined using X-ray crystallography, showcasing the importance of such techniques in understanding the molecular geometry and intermolecular interactions of naphthalene derivatives .

Chemical Reactions Analysis

The reactivity of bromonaphthalenes is highlighted by their participation in various chemical reactions. For example, methyl 3-bromoacetylazulene-1-carboxylate reacts with 2-aminopyridines to yield imidazo[1,2-a]pyridine derivatives . This indicates that bromonaphthalenes can act as electrophiles in nucleophilic aromatic substitution reactions, which could be applicable to methyl 3-bromonaphthalene-1-carboxylate for the synthesis of heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromonaphthalenes are influenced by their functional groups. The electrochemical behavior of methyl 3-halo-1-benzothiophene-2-carboxylates has been investigated, revealing insights into their reduction mechanisms . Although the specific properties of methyl 3-bromonaphthalene-1-carboxylate are not discussed, it can be inferred that its bromine atom and ester group would affect its polarity, solubility, and reactivity in a similar manner.

Scientific Research Applications

  • Scientific Field: Industrial Research

    • Application : Methyl 3-bromonaphthalene-1-carboxylate is used in various industrial research applications .
    • Methods of Application : The specific methods of application can vary greatly depending on the particular industrial research being carried out .
    • Results or Outcomes : The outcomes of using this compound in industrial research can also vary greatly .
  • Scientific Field: Material Science

    • Application : This compound has been used in the development of new materials.
    • Methods of Application : In material science, this compound can be used as a starting point for the synthesis of potential new materials.
    • Results or Outcomes : It has been used in the development of various materials, including polymers and composites.

Safety And Hazards

While specific safety and hazard information for “Methyl 3-bromonaphthalene-1-carboxylate” was not found, it’s generally advisable to avoid inhalation of vapour or mist and to keep the compound away from sources of ignition .

properties

IUPAC Name

methyl 3-bromonaphthalene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrO2/c1-15-12(14)11-7-9(13)6-8-4-2-3-5-10(8)11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAIYNFZNNISXSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC2=CC=CC=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30462016
Record name Methyl 3-bromonaphthalene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30462016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-bromonaphthalene-1-carboxylate

CAS RN

16650-63-8
Record name Methyl 3-bromonaphthalene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30462016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 4.34 g (62.9 mmol) of sodium nitrite in 40 mL of water was added dropwise to a 0° C. solution of 11.5 g (57.2 mmol) of the above methyl 3-amino-1-naphthoate in 300 mL of ethanol and 60 mL of 48% aqueous hydrobromic acid while maintaining an internal reaction temperature below 10° C. After complete addition of the aqueous solution the resulting dark red reaction mixture was stirred at 0° C. for an additional 30 min. The cooled (0° C.) reaction mixture was then added over 20 min. to a suspension of 8.21 g (57.2 mmol) of cuprous bromide in 60 mL of ethanol and 60 mL of 48% aqueous hydrobromic acid heated to 95° C. After stirring for 30 min. the reaction mixture was cooled to 0° C. and carefully partitioned between ethyl ether (250 mL) and water (600 mL). The organic layer was separated and the aqueous layer was extracted with ethyl ether (2×300 mL). The combined organic layers were washed with brine (100 mL), dried over magnesium sulfate, filtered and concentrated in vacuo. The residue was passed through a plug of silica gel eluting with 30% dichloromethane in hexanes and the filtrate concentrated in vacuo. Flash chromatography on a Biotage® purification apparatus (silica gel, 7% dichloromethane/hexanes) yielded the title compound as a colorless solid. 1H NMR (DMSO-d6): δ 8.67 (d, J=8.4 Hz, 1 H), 8.50 (s, 1 H), 8.15 (s, 1H), 8.02 (d, J=8.0 Hz, 1 H), 7.68-7.71 (m, 1 H), 7.63-7.66 (t, J=7.6 Hz, 1 H), 3.94 (s, 3 H). LC/MS 265.0 (M+1) and 267.0 (M+3).
Quantity
4.34 g
Type
reactant
Reaction Step One
Quantity
11.5 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
[Compound]
Name
cuprous bromide
Quantity
8.21 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two

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